

Application Notes and Protocols for SGC6870, a Selective PRMT6 Inhibitor

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Compound of Interest

Compound Name: SGC6870

Cat. No.: B1193587

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **SGC6870**, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in cellular assays. Adherence to these guidelines will facilitate the accurate determination of the optimal inhibitor concentration for achieving desired biological effects in your specific cell line of interest.

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA repair, and signal transduction, through the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT6 has been implicated in several cancers.[2] **SGC6870** is a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[1][3] It offers a valuable tool for investigating the biological functions of PRMT6. A key feature of **SGC6870** is the availability of its inactive (S)-enantiomer, **SGC6870N**, which serves as an excellent negative control for experiments.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SGC6870** based on published literature.

Table 1: In Vitro and Cellular Potency of **SGC6870**

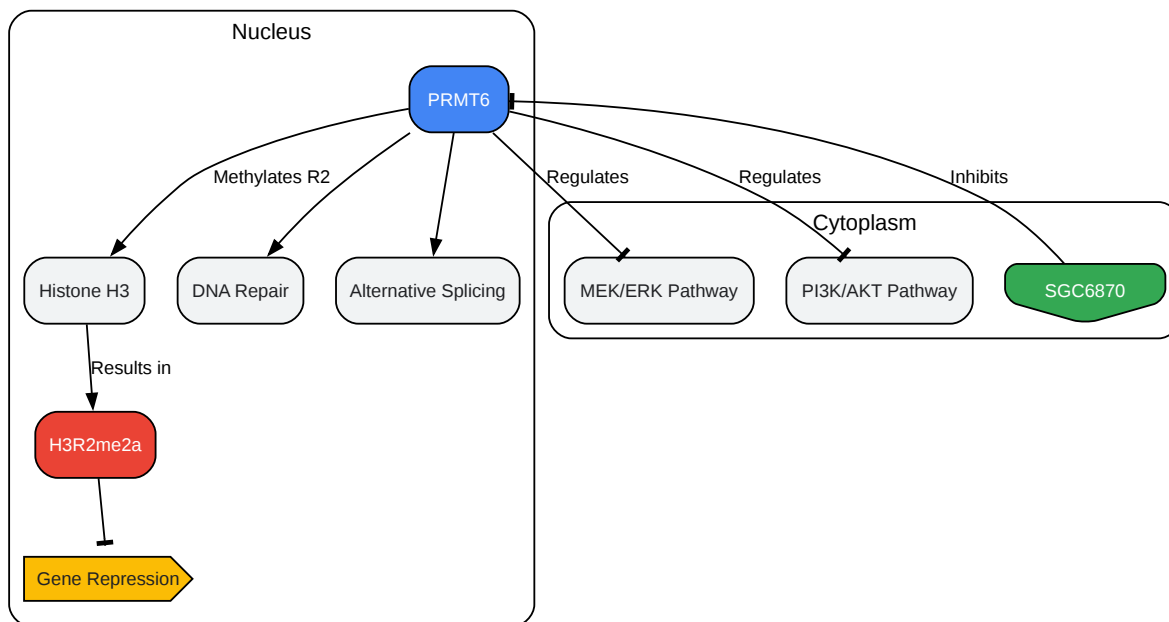
Parameter	Value	Cell Line	Notes
Biochemical IC50	77 ± 6 nM	-	In vitro assay with purified PRMT6 enzyme.[1][2][4][5]
Cellular IC50 (H3R2me2a)	0.8 ± 0.2 µM	HEK293T	Inhibition of asymmetric dimethylation of Histone H3 at Arginine 2.[4]
Cellular IC50 (H3R2me2a)	0.9 ± 0.1 µM	HEK293T	As measured by Western Blot.[2][5]
Cellular IC50 (H4R3me2a)	0.6 ± 0.1 µM	HEK293T	Inhibition of asymmetric dimethylation of Histone H4 at Arginine 3.[2][6]

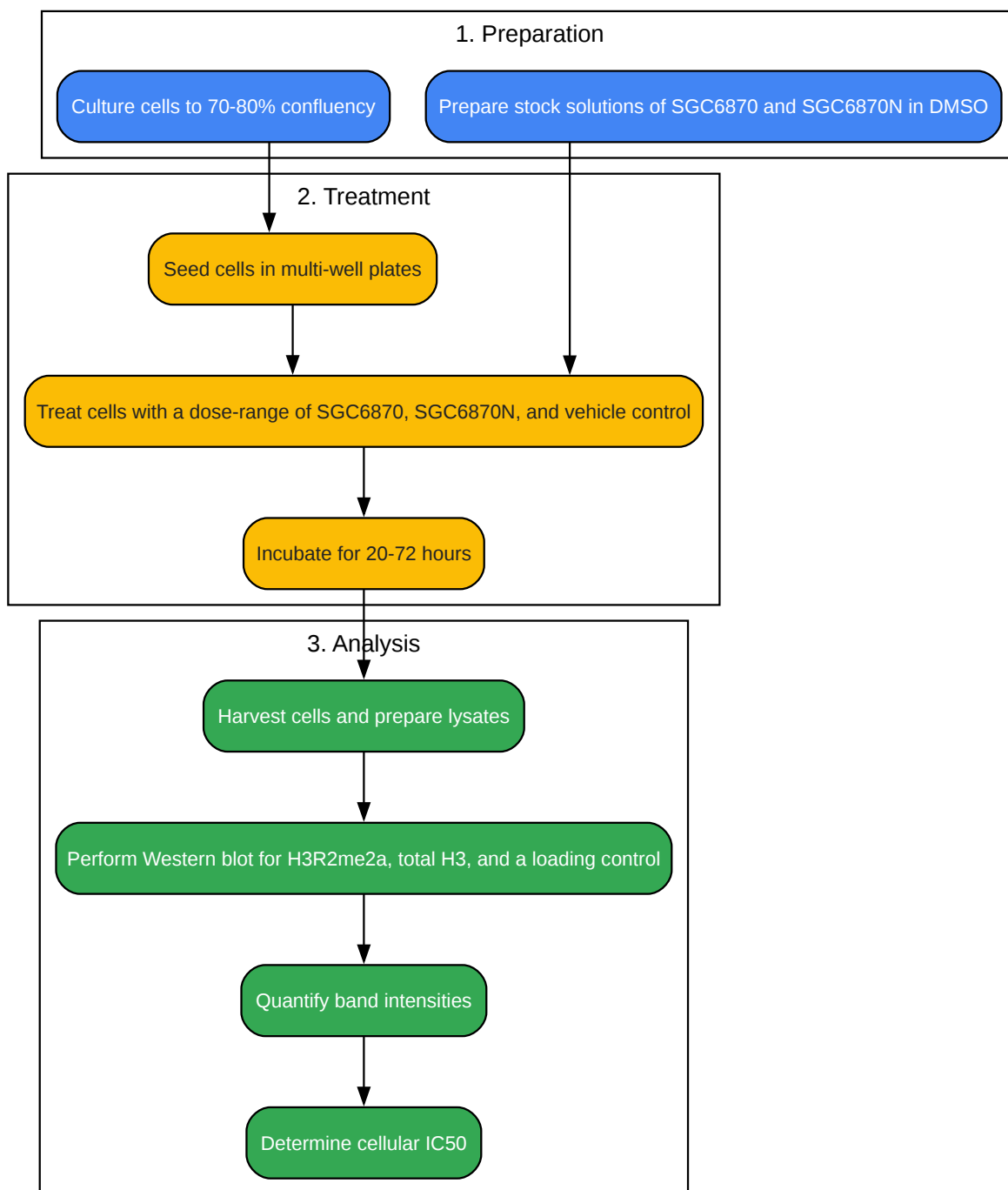
Table 2: Recommended Treatment Conditions for **SGC6870** in Cells

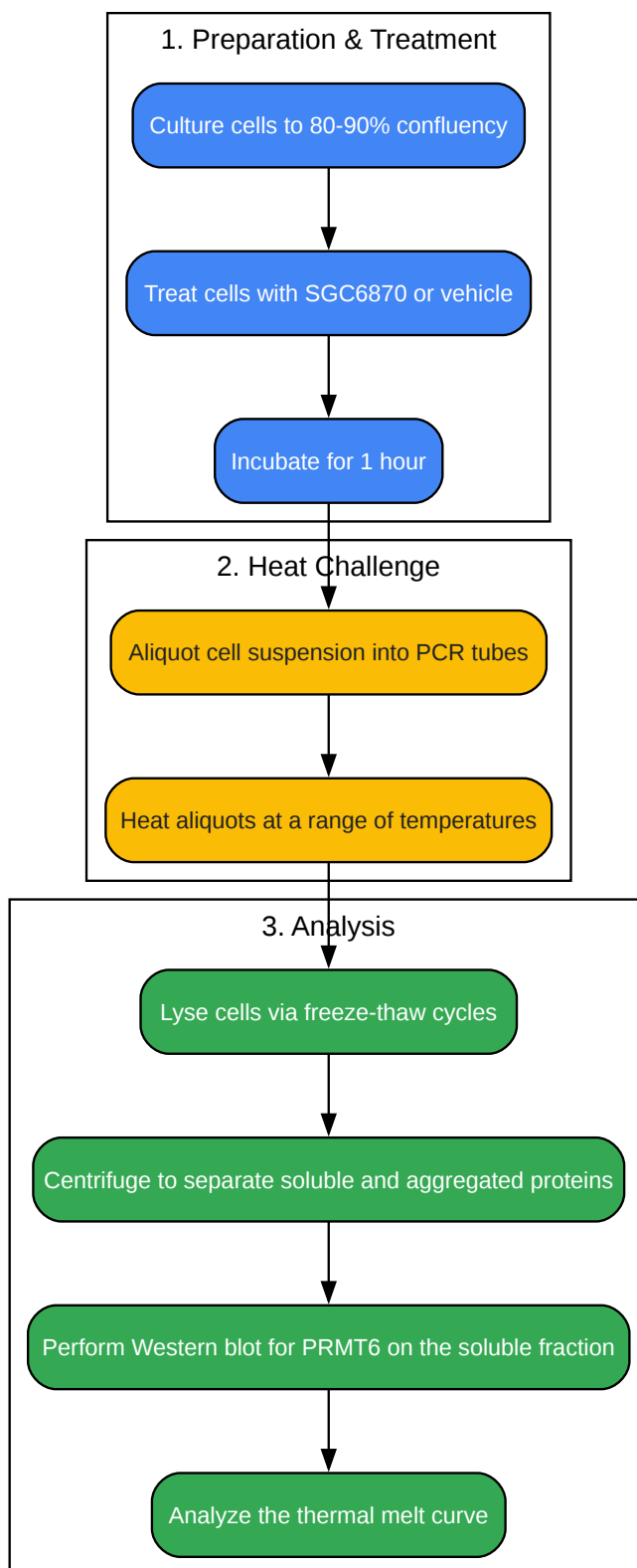
Parameter	Recommendation	Notes
Starting Concentration Range	0.1 μ M - 10 μ M	Based on the cellular IC50 in HEK293T cells. Optimization is crucial for each new cell line.
Treatment Duration	20 - 72 hours	A 20-hour treatment has been shown to be effective in HEK293T cells. [2] [5] Longer durations may be necessary depending on the cell line and endpoint. [7]
Negative Control	SGC6870N	The inactive enantiomer should be used at the same concentrations as SGC6870. [1] [4]
Vehicle Control	DMSO	Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).

PRMT6 Signaling Pathway

PRMT6 primarily functions as an epigenetic regulator by catalyzing the asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a).[\[1\]](#)[\[4\]](#) This modification is generally associated with transcriptional repression. PRMT6 can also influence other signaling pathways, including the MEK/ERK and PI3K/AKT pathways.







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